3-(2-Bromo-4-methylphenoxy)pyrrolidine
CAS No.:
Cat. No.: VC18208407
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrNO |
|---|---|
| Molecular Weight | 256.14 g/mol |
| IUPAC Name | 3-(2-bromo-4-methylphenoxy)pyrrolidine |
| Standard InChI | InChI=1S/C11H14BrNO/c1-8-2-3-11(10(12)6-8)14-9-4-5-13-7-9/h2-3,6,9,13H,4-5,7H2,1H3 |
| Standard InChI Key | KHKMIZPTIMEFEC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)OC2CCNC2)Br |
Introduction
The bromine atom at the 2-position of the phenoxy group enhances electrophilic reactivity, making the compound amenable to further functionalization via cross-coupling reactions . The methyl group at the 4-position contributes steric bulk, potentially influencing binding interactions in biological systems.
Synthetic Methodologies
Nucleophilic Substitution Reactions
The synthesis of 3-(2-Bromo-4-methylphenoxy)pyrrolidine typically proceeds via a nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction. In one approach, 2-bromo-4-methylphenol reacts with pyrrolidine under basic conditions (e.g., K₂CO₃ or NaOH) in a polar solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction mechanism involves deprotonation of the phenolic hydroxyl group, followed by displacement of the bromine atom by the pyrrolidine nitrogen.
Example Protocol:
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Dissolve 2-bromo-4-methylphenol (1.0 equiv) and pyrrolidine (1.2 equiv) in anhydrous DCM.
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Add K₂CO₃ (2.0 equiv) and stir at room temperature for 12–24 hours.
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Quench with water, extract with DCM, and purify via column chromatography .
Bromination of Pyrrolidine Derivatives
Alternative routes involve bromination of pre-formed phenoxy-pyrrolidine intermediates. As demonstrated in studies on analogous compounds, bromination conditions (e.g., HBr vs. acetic acid) critically influence regioselectivity and product stability . For instance, bromination in aqueous HBr at elevated temperatures (120–125°C) favors dibrominated products, whereas milder conditions may preserve the monobromo structure .
Reactivity and Stability
Electrophilic Reactivity
The bromine atom serves as a leaving group, enabling participation in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. For example, aryl boronic acids can replace the bromine atom under palladium catalysis, yielding biaryl derivatives . This reactivity is exploited in pharmaceutical synthesis to construct complex architectures .
Stability Considerations
The compound exhibits moderate thermal stability but degrades under prolonged exposure to light or strong acids/bases. Storage at 4°C in airtight containers is recommended to prevent decomposition .
Applications in Medicinal Chemistry and Drug Development
Enzyme and Receptor Modulation
Pyrrolidine derivatives are renowned for their ability to interact with biological targets such as alkaline phosphatases and G-protein-coupled receptors (GPCRs). The bromophenoxy moiety in 3-(2-Bromo-4-methylphenoxy)pyrrolidine may enhance binding affinity to hydrophobic enzyme pockets, as seen in related compounds with antibacterial and kinase-inhibitory activities .
Comparative Analysis with Structural Analogs
Table 2: Comparison of Key Pyrrolidine Derivatives
The bromine atom in 3-(2-Bromo-4-methylphenoxy)pyrrolidine differentiates it from non-halogenated analogs, offering unique reactivity and electronic properties crucial for advanced synthetic applications .
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